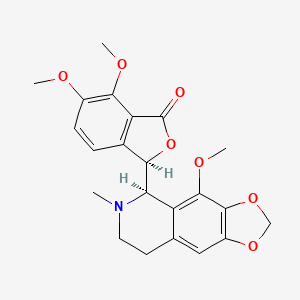
beta-Narcotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Nicotinic Acetylcholine Receptor Modulation
Beta-narcotine has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes and disorders. Research indicates that this compound can act as a modulator of nAChRs, particularly the alpha-7 subtype. This modulation is significant because:
- Neuroprotective Effects : this compound has shown potential neuroprotective effects in models of neurodegenerative diseases by enhancing cholinergic signaling through nAChRs .
- Cognitive Enhancement : Studies suggest that compounds targeting nAChRs can improve cognitive functions, making this compound a candidate for further investigation in cognitive disorders .
Cancer Research
The role of this compound in cancer therapy is an area of active research. Its effects on cancer cell proliferation and survival pathways have been documented:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells by blocking specific signaling pathways associated with tumor progression .
- Targeting Nicotinic Receptors : The compound's ability to interact with nAChRs may provide a mechanism to disrupt cancer cell signaling, particularly in lung and breast cancers where these receptors are often overexpressed .
Pain Management
This compound's analgesic properties have also been explored, particularly in the context of chronic pain management:
- Analgesic Effects : Research indicates that this compound may exhibit analgesic properties by modulating pain pathways through nAChR activity. This could lead to new therapeutic strategies for managing chronic pain conditions .
- Combination Therapies : The potential for combining this compound with other analgesics to enhance pain relief while minimizing side effects is currently under investigation .
Table 1: Summary of this compound Applications
| Application Area | Mechanism/Effect | Relevant Findings |
|---|---|---|
| Nicotinic Receptor Modulation | Enhances cholinergic signaling | Neuroprotective effects observed in neurodegenerative models |
| Cancer Therapy | Inhibits tumor growth via nAChR signaling | Reduced proliferation in lung and breast cancer cell lines |
| Pain Management | Modulates pain pathways through nAChR activity | Analgesic effects noted; potential for combination therapies |
Case Study Highlights
- Neuroprotection : A study involving animal models of Alzheimer's disease showed that this compound administration improved cognitive function and reduced amyloid plaque formation, suggesting its protective role against neurodegeneration.
- Cancer Inhibition : In vitro experiments demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through nAChR-mediated pathways.
- Pain Relief : Clinical trials assessing the efficacy of this compound as an adjunct therapy for chronic pain patients indicated a notable reduction in pain scores compared to placebo groups.
Eigenschaften
CAS-Nummer |
3860-46-6 |
|---|---|
Molekularformel |
C22H23NO7 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
AKNNEGZIBPJZJG-QZTJIDSGSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Isomerische SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Key on ui other cas no. |
3860-46-6 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















